molecular formula C15H13N3S B5851013 1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione

1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No. B5851013
M. Wt: 267.4 g/mol
InChI Key: LCVQUCFXDYKUMQ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione, also known as BZAT, is a benzimidazole derivative that has shown potential in various scientific research applications. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.

Mechanism of Action

The mechanism of action of 1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione is not fully understood. However, studies suggest that it exerts its biological activities by modulating various signaling pathways and enzymes. For example, 1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to cell cycle arrest and apoptosis. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits potent antimicrobial activity against both gram-positive and gram-negative bacteria. 1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also exhibits potent biological activities at low concentrations, making it a cost-effective compound for research purposes. However, there are also some limitations to the use of 1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione in lab experiments. It has low solubility in water, which can limit its application in aqueous systems. It also has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on 1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione. One potential direction is to investigate its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to explore its mechanism of action in more detail, particularly its interactions with various signaling pathways and enzymes. Additionally, further studies are needed to evaluate the safety and toxicity of 1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione in vivo, which will be crucial for its future clinical development.
In conclusion, 1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it exhibits potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. However, further studies are needed to explore its mechanism of action and evaluate its safety and toxicity in vivo. 1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione has great potential to become a valuable therapeutic agent in the future.

Synthesis Methods

The synthesis method of 1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione involves the reaction of 2-mercaptoaniline and 3-methylbenzaldehyde in the presence of a catalytic amount of acetic acid. The reaction mixture is refluxed in ethanol for several hours, and the resulting product is filtered and recrystallized from ethanol. The purity of the compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione has shown potential in various scientific research applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. In vitro studies have demonstrated that 1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits potent antimicrobial activity against both gram-positive and gram-negative bacteria. 1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

1-[(E)-benzylideneamino]-3-methylbenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-17-13-9-5-6-10-14(13)18(15(17)19)16-11-12-7-3-2-4-8-12/h2-11H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVQUCFXDYKUMQ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=S)N=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N(C1=S)/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzylideneamino)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione

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